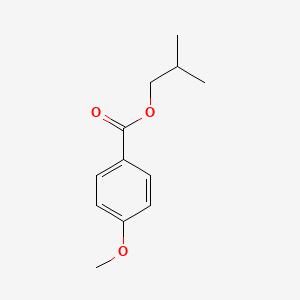
2,2',4',5-Tetrachloro-4-(methylsulfonyl)-1,1'-biphenyl
Overview
Description
2,2’,4’,5-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyls. Biphenyls are compounds consisting of two benzene rings connected by a single bond. This particular compound is characterized by the presence of four chlorine atoms and a methylsulfonyl group attached to the biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4’,5-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions would be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the chlorine atoms, potentially leading to the formation of less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxylated biphenyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Less chlorinated biphenyls.
Substitution: Hydroxylated biphenyls.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its potential toxicity and environmental impact.
Medicine: Investigated for its potential therapeutic properties or as a model compound for studying similar structures.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2,2’,4’,5-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl would depend on its specific interactions with molecular targets. It may interact with enzymes or receptors, leading to changes in cellular processes. The chlorine atoms and the methylsulfonyl group could play a role in its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
Polychlorinated Biphenyls (PCBs): A class of compounds with multiple chlorine atoms attached to biphenyl structures.
Methylsulfonyl Biphenyls: Compounds with a methylsulfonyl group attached to biphenyl structures.
Uniqueness
2,2’,4’,5-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chlorine atoms and a methylsulfonyl group may confer distinct properties compared to other biphenyl derivatives.
Properties
IUPAC Name |
1,4-dichloro-2-(2,4-dichlorophenyl)-5-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)13-6-11(16)9(5-12(13)17)8-3-2-7(14)4-10(8)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEHRYWBHHGNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220084 | |
| Record name | 1,1'-Biphenyl, 2,2',4',5-tetrachloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69797-52-0 | |
| Record name | 1,1'-Biphenyl, 2,2',4',5-tetrachloro-4-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069797520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2',4',5-tetrachloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[p-(Hexyloxy)phenyl]propionic acid](/img/structure/B1618196.png)











